2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylicacid
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Overview
Description
2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of pyridazine and triazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methylpyridazine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then subjected to cyclization with sodium azide under acidic conditions to yield the desired triazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carbonitrile
- 2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxamide
Uniqueness
2-(6-Methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of pyridazine and triazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C8H7N5O2 |
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Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-(6-methylpyridazin-3-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H7N5O2/c1-5-2-3-7(11-10-5)13-9-4-6(12-13)8(14)15/h2-4H,1H3,(H,14,15) |
InChI Key |
WSCSVEJVBSLHRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2N=CC(=N2)C(=O)O |
Origin of Product |
United States |
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